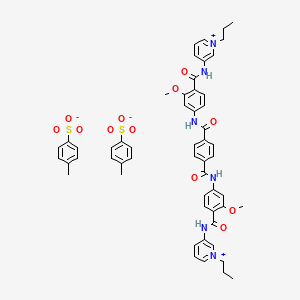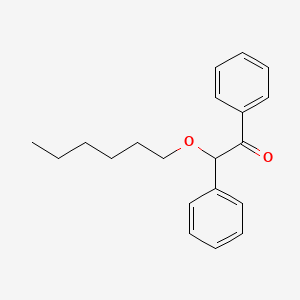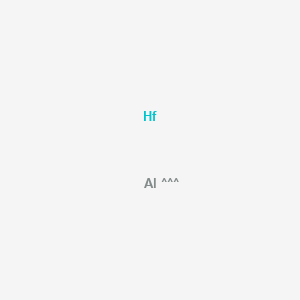
Aluminum;hafnium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum and hafnium are two elements that, when combined, form a compound with unique properties. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Hafnium, on the other hand, is a lustrous, silvery-gray metal known for its high melting point and ability to absorb neutrons. The combination of these two elements results in a compound that exhibits a blend of their individual properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum and hafnium compounds typically involves the reaction of aluminum with hafnium tetrachloride (HfCl₄) in a high-temperature environment. This process can be carried out in a vacuum or an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C, and the use of reducing agents such as magnesium or calcium to facilitate the reduction of hafnium tetrachloride to hafnium metal.
Industrial Production Methods
In industrial settings, the production of aluminum-hafnium compounds often involves the use of molten salt electrolysis. This method allows for the efficient separation of hafnium from its ores and the subsequent combination with aluminum. The process is carried out in large electrolytic cells, where an electric current is passed through a molten mixture of aluminum and hafnium salts, resulting in the formation of the desired compound.
化学反应分析
Types of Reactions
Aluminum-hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation Reactions: Aluminum-hafnium compounds can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction Reactions: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert aluminum-hafnium oxides back to their metallic forms.
Substitution Reactions: These reactions involve the replacement of one element in the compound with another. For example, aluminum-hafnium compounds can react with halogens to form halides.
Major Products Formed
The major products formed from these reactions include aluminum oxide (Al₂O₃), hafnium oxide (HfO₂), and various aluminum-hafnium halides. These products have distinct properties and are used in different applications, such as in the production of ceramics, coatings, and high-temperature materials.
科学研究应用
Aluminum-hafnium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, aluminum-hafnium compounds are used as catalysts in various chemical reactions. Their high surface area and reactivity make them ideal for promoting reactions such as hydrogenation and polymerization.
Biology: In biological research, aluminum-hafnium compounds are used in the development of advanced imaging techniques. Their ability to absorb neutrons makes them valuable in neutron imaging and other diagnostic methods.
Medicine: In medicine, aluminum-hafnium compounds are explored for their potential use in radiation therapy. Their high neutron absorption capacity allows for targeted delivery of radiation to cancer cells, minimizing damage to surrounding healthy tissues.
Industry: In industrial applications, aluminum-hafnium compounds are used in the production of high-strength alloys, coatings, and refractory materials. Their high melting point and resistance to corrosion make them suitable for use in extreme environments, such as in aerospace and nuclear industries.
作用机制
The mechanism of action of aluminum-hafnium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate the breaking and forming of chemical bonds by providing active sites for the reaction to occur. In biological and medical applications, their ability to absorb neutrons allows for precise targeting and delivery of therapeutic agents. The specific pathways involved depend on the nature of the application and the conditions under which the compound is used.
相似化合物的比较
Aluminum-hafnium compounds can be compared with other similar compounds, such as aluminum-scandium and aluminum-zirconium compounds. While all these compounds share some common properties, such as high strength and resistance to corrosion, aluminum-hafnium compounds are unique in their high neutron absorption capacity and high melting point.
Similar Compounds
Aluminum-Scandium: Known for its high strength and lightweight properties, aluminum-scandium is used in aerospace and sports equipment.
Aluminum-Zirconium: This compound is known for its high corrosion resistance and is used in chemical processing and marine applications.
Aluminum-Titanium: Aluminum-titanium compounds are known for their high strength-to-weight ratio and are used in aerospace and automotive industries.
属性
分子式 |
AlHf |
|---|---|
分子量 |
205.47 g/mol |
IUPAC 名称 |
aluminum;hafnium |
InChI |
InChI=1S/Al.Hf |
InChI 键 |
RVYOQIHOUTVEKU-UHFFFAOYSA-N |
规范 SMILES |
[Al].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
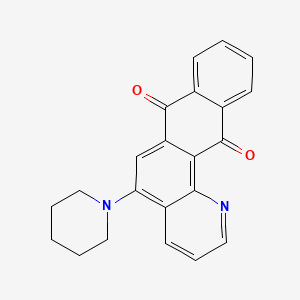
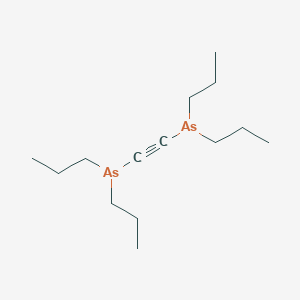



![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)


![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

